1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Overview
Description
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide can be synthesized through the cyclocondensation of acetylenic ketones with hydrazine derivatives. The reaction typically involves the use of ethanol as a solvent and may require heating to facilitate the formation of the pyrazole ring . Another method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of transition-metal catalysts and photoredox reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .
Scientific Research Applications
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant materials
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-1-thioformamide: Similar in structure but contains a thioformamide group.
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
Its carbohydrazide group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)9-10(4)2/h3H,7H2,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBLRIOBFLNYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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